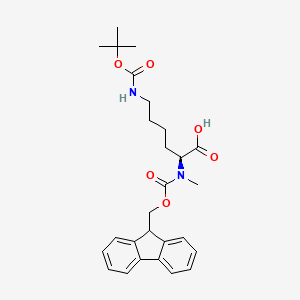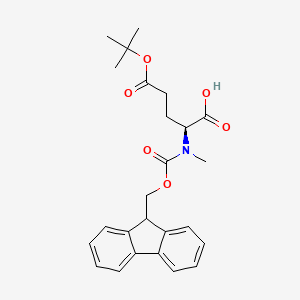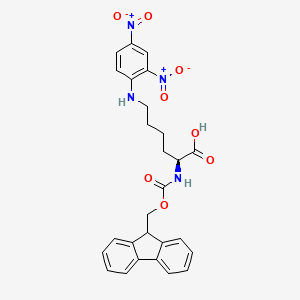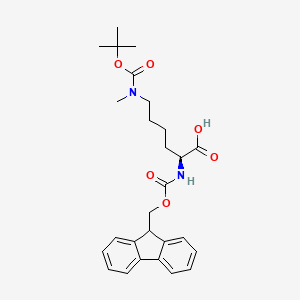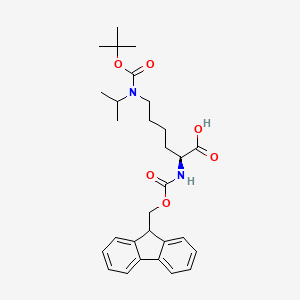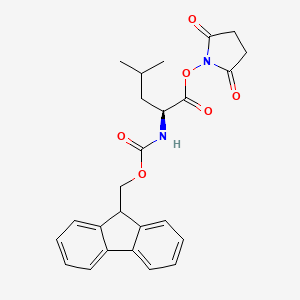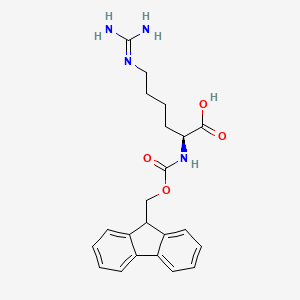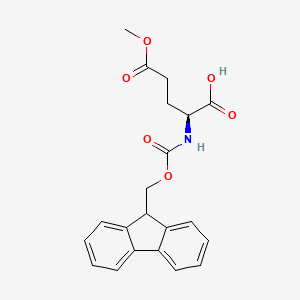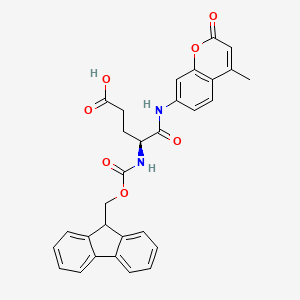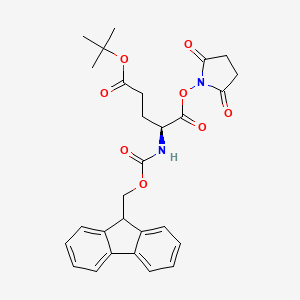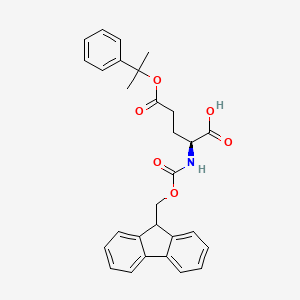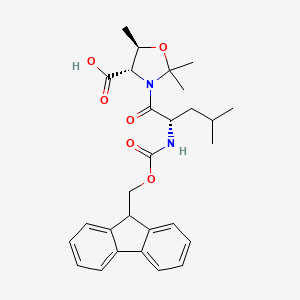
Fmoc-D-赖氨酸(棕榈酰)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Fmoc-d-lys(palm)-oh is a derivative of lysine, a naturally occurring amino acid. This compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a palmitoyl group at the side chain of the lysine residue. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the palmitoyl group is a fatty acid chain that can enhance the hydrophobicity and membrane affinity of the compound.
科学研究应用
Chemistry
Fmoc-d-lys(palm)-oh is used in the synthesis of peptides and proteins, particularly in the study of membrane proteins and peptides due to its hydrophobic palmitoyl group .
Biology
In biological research, Fmoc-d-lys(palm)-oh is used to study protein-lipid interactions and membrane dynamics. It can be incorporated into peptides to enhance their membrane affinity and stability .
Medicine
In medicine, Fmoc-d-lys(palm)-oh is explored for its potential in drug delivery systems. The palmitoyl group can facilitate the incorporation of peptides into lipid-based delivery vehicles, improving their bioavailability and targeting .
Industry
In the industrial sector, Fmoc-d-lys(palm)-oh is used in the development of novel biomaterials and hydrogels for tissue engineering and regenerative medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-lys(palm)-oh typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support resin. The Fmoc group is used to protect the amino group during the synthesis. The palmitoyl group is introduced through acylation of the lysine side chain. The general steps are as follows:
Attachment to Resin: The C-terminal amino acid is attached to the resin via its carboxyl group.
Fmoc Protection: The Fmoc group is used to protect the amino group of the lysine residue.
Coupling: The amino acids are sequentially coupled to the growing peptide chain using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA).
Palmitoylation: The palmitoyl group is introduced by reacting the lysine side chain with palmitic acid or its activated derivative.
Cleavage and Deprotection: The final product is cleaved from the resin and deprotected to yield Fmoc-d-lys(palm)-oh
Industrial Production Methods
Industrial production of Fmoc-d-lys(palm)-oh follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of high-throughput synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
化学反应分析
Types of Reactions
Fmoc-d-lys(palm)-oh can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine or 4-methylpiperidine in dimethylformamide (DMF).
Acylation: Introduction of the palmitoyl group through acylation reactions.
Coupling: Formation of peptide bonds using coupling reagents
Common Reagents and Conditions
Deprotection: Piperidine or 4-methylpiperidine in DMF.
Coupling: HBTU and DIPEA in DMF.
Palmitoylation: Palmitic acid or its activated derivative
Major Products Formed
The major product formed from these reactions is the fully protected peptide with the desired sequence and modifications. Upon deprotection and cleavage from the resin, the final product Fmoc-d-lys(palm)-oh is obtained .
作用机制
The mechanism of action of Fmoc-d-lys(palm)-oh involves its ability to interact with lipid membranes due to the hydrophobic palmitoyl group. This interaction can enhance the stability and membrane affinity of peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form the desired peptide sequence .
相似化合物的比较
Similar Compounds
Fmoc-d-lysine: Similar to Fmoc-d-lys(palm)-oh but lacks the palmitoyl group.
Fmoc-d-ornithine: Contains an additional methylene group in the side chain compared to lysine.
Fmoc-d-homoalanine: Contains a shorter side chain compared to lysine
Uniqueness
Fmoc-d-lys(palm)-oh is unique due to the presence of the palmitoyl group, which enhances its hydrophobicity and membrane affinity. This modification makes it particularly useful in the study of membrane-associated processes and the development of lipid-based delivery systems .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZCUQJUXKWZEE-UUWRZZSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
